Ethyl 1-(4-fluorophenyl)-6-oxo-4-(propylamino)-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions were carried out, and the yield of the final product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed .Physical and Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity. These properties can often be found in chemical databases or determined experimentally .Scientific Research Applications
Synthesis and Biological Activity
- Researchers have synthesized various hydrazone, pyrazole, and dihydropyridazine derivatives using related compounds, investigating their in vitro biological activity (Ziegler et al., 1988).
- Studies have explored the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, finding novel fluorescent molecules and potential inhibitors for monocotyledonous plants (Wu et al., 2006).
- Ethyl 4-(4-fluorophenylamino)-2,6-bis(4-(trifluoromethyl)phenyl)-1-(4-fluoro-phenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, a related compound, has been synthesized and evaluated as a dual inhibitor for monoamine oxidase A and B, showing potential as an antidepressant (Khan et al., 2022).
Antimicrobial and Anticancer Activity
- Certain derivatives have been synthesized and screened for antimicrobial activity, showing promise in combating various bacterial and fungal infections (Ravindra et al., 2008).
- A study has synthesized compounds for anticancer activity evaluation against colon HCT-116 human cancer cell lines, with some compounds displaying potent activity (Abdel-Motaal et al., 2020).
Structural Analysis and Characterization
- The synthesized compounds have undergone various analytical techniques, including FT-IR, thermogravimetric analysis, UV-Visible, and single-crystal X-ray diffraction, to confirm their structure and properties (Sapnakumari et al., 2014).
Herbicidal and Inhibitory Activities
- Novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives have been synthesized and evaluated for herbicidal activities, showing efficacy in inhibiting chlorophyll and dicotyledonous plants (Xu et al., 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-(propylamino)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3/c1-3-9-18-13-10-14(21)20(12-7-5-11(17)6-8-12)19-15(13)16(22)23-4-2/h5-8,10,18H,3-4,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUKBBNYXYITUIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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